
Decyl acetate
Overview
Description
Decyl acetate, scientifically known as C₁₂H₂₄O₂, is an organic compound that belongs to the ester category. Esters are commonly found in various forms of life, including plants, animals, and bacteria. This compound is a clear, colorless liquid with a fruity odor reminiscent of pears or apples. It has a molecular weight of 200.32 g/mol and a density of approximately 0.87 g/mL at 25°C .
Mechanism of Action
Target of Action
Decyl acetate, also known as decyl acetic acid, belongs to the class of organic compounds known as fatty alcohol esters
Mode of Action
As a fatty alcohol ester, it may interact with biological membranes or enzymes, affecting their function .
Biochemical Pathways
This compound may be involved in the Acetyl CoA pathway, which requires approximately 10 enzymes and many organic cofactors to catalyze the conversion of H2 and CO2 to formate, acetate, and pyruvate . Acetyl-CoA, an activated carrier of two carbon units, is an important precursor of biosynthetic products such as amino acids and fatty acids .
Result of Action
As a fatty alcohol ester, it may affect the fluidity and function of biological membranes, potentially influencing cellular processes .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For example, temperature can affect the rate of chemical reactions and the stability of the compound . Other factors such as pH and the presence of other chemicals can also influence its action and stability.
Biochemical Analysis
Biochemical Properties
Decyl acetate is synthesized by esterification, a common chemical reaction in which an acid and an alcohol react to produce an ester and water . In the case of this compound, the process involves the reaction between decanol (a fatty alcohol) and acetic acid . The compound’s structure is primarily hydrocarbon, apart from the oxygen atoms, which are part of the acetate group .
Dosage Effects in Animal Models
It is considered safe for all animal species at 25 mg/kg complete feed
Metabolic Pathways
It is known that esters like this compound can be metabolized through ester hydrolysis, a process that breaks down the ester into its constituent alcohol and acid
Preparation Methods
Decyl acetate is typically synthesized through esterification, a chemical reaction where an acid and an alcohol react to produce an ester and water. The primary synthetic route involves the reaction between decanol (a fatty alcohol) and acetic acid, facilitated by an acid catalyst such as sulfuric acid (H₂SO₄) . The reaction can be represented as follows:
[ \text{CH}3\text{COOH (Acetic Acid)} + \text{C}{10}\text{H}{21}\text{OH (Decanol)} \rightarrow \text{C}{12}\text{H}_{24}\text{O}_2 \text{(this compound)} + \text{H}_2\text{O (Water)} ]
Industrial production methods may also involve the use of acetic anhydride instead of acetic acid, with similar reaction conditions .
Chemical Reactions Analysis
Decyl acetate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, this compound can be hydrolyzed back into decanol and acetic acid.
Oxidation: this compound can be oxidized to produce decanoic acid and other oxidation products.
Substitution: The ester group in this compound can undergo nucleophilic substitution reactions, where the acetate group is replaced by other nucleophiles.
Common reagents and conditions used in these reactions include sulfuric acid for esterification and hydrolysis, and oxidizing agents like potassium permanganate for oxidation. Major products formed from these reactions include decanol, acetic acid, and decanoic acid .
Scientific Research Applications
Flavoring and Fragrance Industry
Decyl acetate is extensively utilized as a flavoring and fragrance agent due to its pleasant scent. Its applications in this sector include:
- Perfumes : Used to enhance scent profiles.
- Food and Beverages : Acts as a flavoring agent in various products.
- Household Cleaning Products : Provides a fresh scent to cleaning agents.
Market Insights
The global market for this compound is projected to grow significantly. In 2023, it was valued at approximately USD 109.15 million and is expected to reach USD 152.14 million by 2030, with a CAGR of 4.85% during this period . The increasing consumer demand for natural and sustainable products drives this growth.
Application Area | Description |
---|---|
Perfumes | Enhances fragrance profiles |
Food & Beverages | Used as a flavoring agent |
Cleaning Products | Provides pleasant scent to household items |
Personal Care Products
This compound is also prevalent in personal care products such as lotions, soaps, and shampoos. Its role in these products includes:
- Sensory Appeal : Enhances the overall user experience through fragrance.
- Stability : Acts as a solvent that can improve the formulation stability.
Industrial Applications
Beyond consumer goods, this compound finds applications in industrial sectors:
- Lubricants : Its properties help reduce friction and wear in various mechanical applications.
- Coatings : Used as a solvent in coatings due to its effective solvency properties.
Sustainable Production Methods
Recent research has focused on the sustainable production of this compound through enzymatic catalysis. For instance, studies have shown that using immobilized lipases can effectively catalyze the transesterification reaction between vinyl acetate and decanol to produce this compound . This method not only enhances sustainability but also aligns with the growing trend towards green chemistry.
Case Study: Enzymatic Production
A study conducted by Oliveira et al. investigated the production of this compound via enzymatic catalysis in supercritical carbon dioxide (CO2). The results indicated that this method could lead to more environmentally friendly production processes while maintaining high product yields .
Regulatory Considerations
This compound's applications are subject to regulatory scrutiny, particularly concerning safety assessments for consumer products. Research indicates that this compound does not produce eye irritation under standard testing conditions, making it a safer choice for formulations intended for skin contact .
Comparison with Similar Compounds
Decyl acetate can be compared with other esters such as:
Octyl acetate (C₁₀H₂₀O₂): Similar fruity odor but with a shorter hydrocarbon chain.
Hexyl acetate (C₈H₁₆O₂): Also used in the fragrance industry but has a different scent profile.
Ethyl acetate (C₄H₈O₂): A common solvent with a much shorter chain and different physical properties.
What sets this compound apart is its longer hydrocarbon chain, which gives it unique lipid-like properties and makes it suitable for specific industrial applications .
Biological Activity
Decyl acetate, a carboxylic ester with the chemical formula CHO, is recognized for its diverse biological activities. This article explores its roles in various biological contexts, including its potential as a pheromone component, effects on human sensory systems, and production methodologies.
- Chemical Name : this compound
- Molecular Formula : CHO
- CAS Number : 112-12-9
This compound is commonly found in natural sources such as citrus fruits and certain plants, contributing to their fragrance and flavor profiles .
1. Pheromone Component
This compound has been identified as a component in the sex pheromones of various moth species, particularly the turnip moth (Agrotis segetum). Research indicates that this compound, alongside other acetates, plays a significant role in attracting male moths to females. The blend of this compound with other compounds demonstrated a strong attraction in field tests, suggesting its effectiveness in pheromone communication .
Table 1: Pheromone Components and Their Effects
Compound | Role in Pheromone Blend | Attraction Level |
---|---|---|
This compound | Component | Moderate |
(Z)-5-decenyl acetate | Major component | High |
(Z)-7-dodecenyl acetate | Minor component | Moderate |
2. Sensory Irritation Studies
In studies assessing eye irritation potential, this compound exhibited a unique profile. When tested for its ability to cause irritation, it was found that this compound did not produce significant eye irritation under normal conditions. However, when vapor concentrations were increased through heating, some subjects reported detectability, indicating a threshold effect related to concentration and exposure duration .
Table 2: Eye Irritation Thresholds for Various Acetates
Compound | Eye Irritation Threshold (Å) | Detectability at Elevated Concentration |
---|---|---|
Nonyl acetate | 20 | Yes |
This compound | 18-19 | Limited |
Dothis compound | 21 | Yes |
3. Enzymatic Production
Research has focused on the enzymatic production of this compound through transesterification reactions using immobilized lipase. This method provides a sustainable alternative to traditional chemical synthesis processes. The kinetics of this reaction have been studied extensively to optimize conditions for maximum yield .
Case Study: Enzymatic Production of this compound
- Objective : To produce this compound via enzymatic transesterification.
- Methodology :
- Enzymes used: Novozym 435 (immobilized lipase).
- Reaction conditions: Hexane as solvent, temperature at 30°C.
- Results :
- Optimal enzyme activity was observed with specific substrate concentrations.
- Kinetic modeling showed promising results for scaling up production.
Properties
IUPAC Name |
decyl acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24O2/c1-3-4-5-6-7-8-9-10-11-14-12(2)13/h3-11H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NUPSHWCALHZGOV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCOC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8047189 | |
Record name | Decyl acetate | |
Source | EPA DSSTox | |
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Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid; [Alfa Aesar MSDS], Liquid, colourless to pale yellow liquid with a pear, floral, orange-rose odour | |
Record name | Decyl acetate | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
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Record name | Decyl acetate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0040166 | |
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Record name | Decyl acetate | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/252/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
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Boiling Point |
126.00 to 127.00 °C. @ 20.00 mm Hg | |
Record name | Decyl acetate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0040166 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
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Solubility |
insoluble in water, 1 ml in 2 ml 80% alcohol (in ethanol) | |
Record name | Decyl acetate | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/252/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
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Density |
0.861-0.866 | |
Record name | Decyl acetate | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/252/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
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Vapor Pressure |
0.00347 [mmHg] | |
Record name | Decyl acetate | |
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CAS No. |
112-17-4 | |
Record name | Decyl acetate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=112-17-4 | |
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Record name | Decyl acetate | |
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Record name | DECYL ACETATE | |
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Record name | Acetic acid, decyl ester | |
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Record name | Decyl acetate | |
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Record name | Decyl acetate | |
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Record name | DECYL ACETATE | |
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Record name | Decyl acetate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0040166 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
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Melting Point |
-15 °C | |
Record name | Decyl acetate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0040166 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods
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